1,6-Naphthyridine-4-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. This compound features a fused-ring system, which is a characteristic structure formed by the fusion of two pyridine rings through adjacent carbon atoms. The chemical formula for 1,6-Naphthyridine-4-carbaldehyde is CHNO, and it is recognized for its diverse biological activities and potential applications in medicinal chemistry.
1,6-Naphthyridine-4-carbaldehyde can be sourced from various chemical suppliers and is classified under the category of heterocyclic compounds. It is specifically noted for its role in organic synthesis and its pharmacological properties, making it relevant in both industrial and research settings .
The synthesis of 1,6-Naphthyridine-4-carbaldehyde typically involves several key steps:
1,6-Naphthyridine-4-carbaldehyde can undergo various chemical reactions:
The mechanism of action for 1,6-Naphthyridine-4-carbaldehyde primarily involves its interaction with biological targets such as c-Met kinase. The compound incorporates a cyclic urea pharmacophore into its naphthyridine skeleton, facilitating its inhibitory action on c-Met kinase. This inhibition affects several biochemical pathways related to cancer cell survival and proliferation.
By inhibiting c-Met kinase, 1,6-Naphthyridine-4-carbaldehyde disrupts signaling pathways that promote cancer cell growth, thereby potentially reducing tumor progression. Its specific subcellular localization enhances its efficacy in targeting these pathways.
While specific physical properties such as boiling point and density are not extensively documented in the available literature, general characteristics include:
The chemical properties include:
1,6-Naphthyridine-4-carbaldehyde has numerous applications across various fields:
Traditional syntheses of 1,6-naphthyridine derivatives rely on acid-catalyzed cyclizations and condensation reactions. The Skraup reaction remains foundational, where 4-aminopyridine undergoes condensation with glycerol and oxidizing agents. Early attempts using this method gave low yields (~40%) due to harsh conditions and side reactions [1]. Modifications significantly improved efficiency:
An alternative route employs EMME (diethyl ethoxymethylenemalonate) condensation with 3-aminopyridine N-oxides. This method exploits the N-oxide’s activation of the C4 position, directing cyclization to form 1,7-naphthyridines, which isomerize to 1,6-naphthyridines [5]. Hydrolysis and decarboxylation then afford the 4-carbaldehyde precursor.
Table 1: Traditional Condensation Methods for 1,6-Naphthyridine Core
Substrate | Reagent/Modification | Product | Yield (%) |
---|---|---|---|
4-Aminopyridine | Glycerol/Skraup (standard) | 1,6-Naphthyridine | 40 |
4-Aminopyridine | Sulfo-mix optimization | 1,6-Naphthyridine | >60 |
4-Aminopyridine N-oxide | Crotonaldehyde | 2-Methyl-1,6-naphthyridine | 55 |
3-Aminopyridine N-oxide | EMME | 3-Ethoxycarbonyl-4-oxo-1,7-naphthyridine | 75 |
Asymmetric routes to chiral 1,6-naphthyridines focus on catalytic hydrogenation of dihydronaphthyridine intermediates. The synthesis of TAK-828F—a RORγt inverse agonist—exemplifies this:
This approach circumvents limitations of Pictet-Spengler reactions for chiral center formation in pyridine systems. Enantiopurity upgrades to >99% ee via Boc-protection and crystallization [3].
Table 2: Asymmetric Reduction of Dihydronaphthyridine Intermediates
Substrate | Catalyst/Reductant | Conditions | Product ee (%) |
---|---|---|---|
17 | Ru-Catalyst 27/H₂ | tBuOK, MeOH, 40°C | Undetected |
17 | Ru-Catalyst 28/H₂ | nBu₄NI, AcOH/toluene | 34.2 |
17 | Ru-Catalyst 29/H₂ | MeOH/THF, 40°C | 85.5 |
17 | Ru-Catalyst 30/HCOOH | Et₃N, DMF, rt | 82.7 |
Microwave irradiation accelerates ring-closure steps in 1,6-naphthyridine synthesis, enhancing reaction kinetics and regioselectivity. Key applications include:
MCRs efficiently assemble polysubstituted 1,6-naphthyridines in one pot:
Table 3: Multi-Component Reactions for 1,6-Naphthyridine Scaffolds
Reaction Type | Components | Conditions | Product | Yield (%) |
---|---|---|---|---|
Ugi-Heck | 2-Chloroquinoline-3-carboxaldehyde, allylamine, isocyanide, AcOH | Pd(OAc)₂, K₂CO₃, DMF, 110°C | Benzo[1,6]naphthyridine 72 | 85 |
Ultrasonic condensation | 4-Aminopyridinone, benzaldehyde, dimedone | C-SO₃H, H₂O, ultrasound, 60°C | Dihydrobenzo[1,6]naphthyridinedione 4a | 93 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7